![molecular formula C13H20ClNO B13216936 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol is a chemical compound with the molecular formula C13H20ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, an ethylamino group, and a methylbutanol group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol typically involves the reaction of 4-chlorophenylacetonitrile with 3-methyl-2-butanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-chlorophenylacetonitrile is reacted with 3-methyl-2-butanone in the presence of a base such as sodium hydride (NaH) to form an intermediate.
Step 2: The intermediate is then reduced using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as distillation and chromatography ensures the isolation of high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted derivatives
Applications De Recherche Scientifique
2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol can be compared with other similar compounds, such as:
2-Amino-1-(4-chlorophenyl)ethanol: This compound is a useful synthetic intermediate in the synthesis of capsaicin analogs with potential analgesic activity.
2-Amino-3-methyl-1-butanol: Used as a chiral nucleophile in the total synthesis of antibiotics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H20ClNO |
|---|---|
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C13H20ClNO/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11/h4-7,9-10,13,15-16H,8H2,1-3H3 |
Clé InChI |
YLQWYNQNQQLOSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


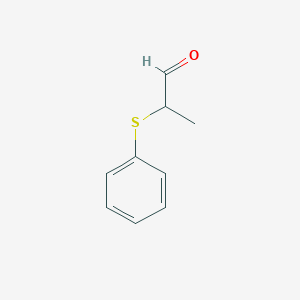


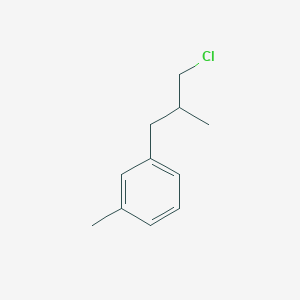
![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
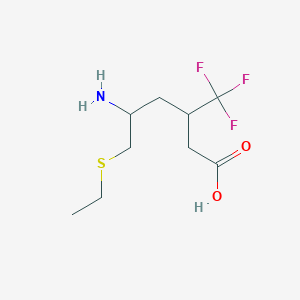
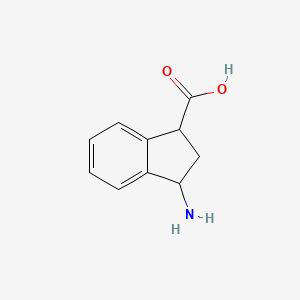
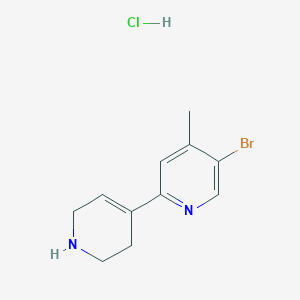
![Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13216930.png)
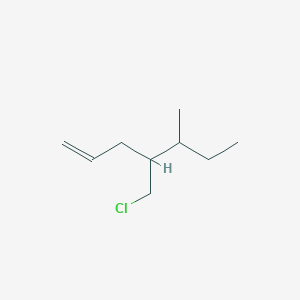
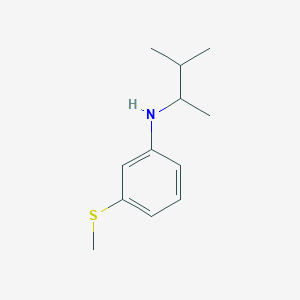
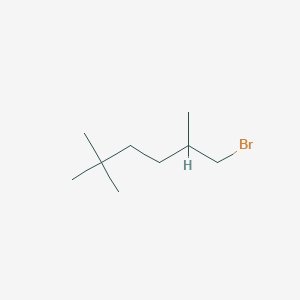
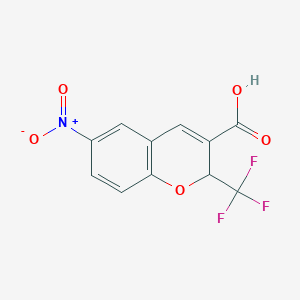
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
